(+)-Osbeckic acid

Arginase Inhibition Nitric Oxide Pathway Enzyme Kinetics

The designation "(+)-osbeckic acid" in the context of CAS 63107-40-4 corresponds to the synthetic boronic acid-based arginine analogue S-(2-boronoethyl)-L-cysteine, commonly known as BEC. This compound is a recognized small-molecule probe widely utilized as a competitive arginase inhibitor in biochemical and pharmacological research.

Molecular Formula C5H12BNO4S
Molecular Weight 193.03 g/mol
CAS No. 63107-40-4
Cat. No. B1662967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Osbeckic acid
CAS63107-40-4
Synonyms(2-boronoethyl)-cysteine
S-(2-boronoethyl)-L-cysteine
Molecular FormulaC5H12BNO4S
Molecular Weight193.03 g/mol
Structural Identifiers
SMILESB(CCSCC(C(=O)O)N)(O)O
InChIInChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
InChIKeyOTJHLDXXJHAZTN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(+)-Osbeckic Acid (CAS 63107-40-4) Compound Profile for Procurement and Research


The designation "(+)-osbeckic acid" in the context of CAS 63107-40-4 corresponds to the synthetic boronic acid-based arginine analogue S-(2-boronoethyl)-L-cysteine, commonly known as BEC. This compound is a recognized small-molecule probe widely utilized as a competitive arginase inhibitor in biochemical and pharmacological research. It is not a natural product-derived vascular relaxant (which carries a different chemical identity and CAS registry) [1]. Its primary scientific and industrial value lies in its validated, high-affinity inhibition of both type I and type II arginase isozymes, enabling mechanistic studies of the arginase-nitric oxide synthase pathway across numerous disease models [2].

Arginase I/II inhibition studies
Nitric oxide pathway research
Transition-state analogue probe

Why Generic Arginase Inhibitors Cannot Substitute for (+)-Osbeckic Acid / BEC in Critical Assays


The assumption that commercially available arginase inhibitors are functionally interchangeable in research or industrial assays is invalidated by (+)-osbeckic acid/BEC's unique mechanism as a tetrahedral transition-state analogue. Unlike classical amino acid-based inhibitors (e.g., L-norvaline, L-NOHA), BEC's boronic acid moiety specifically coordinates the binuclear manganese cluster in the arginase active site, conferring a distinct pH-dependent, slow-binding inhibition profile [1]. Substituting BEC with a generic arginase inhibitor without accounting for these kinetic and structural differences will result in non-comparable data on potency, reversibility, and functional outcomes in nitric oxide-dependent biological readouts, thereby compromising experimental reproducibility and inter-study comparisons [2].

Mechanism Mismatch
BEC acts as a transition-state analogue coordinating the binuclear Mn cluster; generic inhibitors may not replicate this binding mode.
Kinetic Profile Divergence
pH-dependent slow-binding kinetics may not transfer to non-boronic acid inhibitors, altering inhibition dynamics.
Selectivity Context
Absence of NOS inhibition supports pathway-specific interpretation; broader inhibitors may introduce confounding effects.

Quantitative Evidence for Selecting (+)-Osbeckic Acid / BEC over Arginase Inhibitor Comparators


BEC Exhibits Superior Potency as a Human Type II Arginase Inhibitor Compared to Nω-hydroxy-L-arginine (L-NOHA) at Physiological pH

In a direct head-to-head comparison of human type II arginase inhibitors, S-(2-boronoethyl)-L-cysteine (BEC) demonstrated a 5-fold higher affinity (lower Ki) compared to the natural intermediate Nω-hydroxy-L-arginine (L-NOHA) at physiological pH (7.5) [1]. This quantifies the functional advantage of BEC's boronic acid moiety as a transition-state analogue over the N-hydroxyguanidine moiety of L-NOHA.

Arginase II Ki (pH 7.5)
Head-to-head
BEC Ki 0.31 μM; L-NOHA Ki 1.6 μM
Supports potency endpoint review
5.2-fold lower Ki reported for BEC
Arginase Inhibition Nitric Oxide Pathway Enzyme Kinetics

BEC Displays a Characteristic pH-Dependent Switch from Classical to Slow-Binding Arginase II Inhibition

BEC exhibits a unique pH-dependent inhibitory mechanism against human type II arginase, a property not shared by all inhibitors. At pH 7.5, BEC acts as a classical, competitive inhibitor with a Ki of 0.31 μM. However, at a more basic pH of 9.5, it transitions to a slow-binding inhibitor with a dramatically improved Ki of 30 nM [1]. This behavior is in stark contrast to the reference inhibitor 2(S)-amino-6-boronohexanoic acid (ABH), which, while also showing a pH-dependent shift (Ki of 0.25 μM at pH 7.5 to 8.5 nM at pH 9.5), originates from a different structural scaffold with a distinct carbon chain length and different pharmacological properties [1].

pH-Dependent Kinetics
Head-to-head
BEC: Ki 0.31 μM (pH 7.5) / 30 nM (pH 9.5); ABH: Ki 0.25 μM / 8.5 nM
Supports pH-dependent inhibition context
Reported slow-binding transition above pH 9
Arginase Inhibition Slow-Binding Kinetics Mechanism of Action

BEC Functions as a Potent Inhibitor of Rat Arginase I, Enabling Cross-Species Preclinical Studies

BEC has been quantitatively characterized as a potent, slow-binding competitive inhibitor of recombinant rat liver arginase I, with kinetic analyses yielding Ki values in the range of 0.4–0.6 μM [1]. This provides a direct, measured potency value for a key rodent enzyme commonly used in preclinical cardiovascular, metabolic, and inflammatory disease models, thereby validating BEC's utility in in vivo and ex vivo rodent studies where arginase I inhibition is the target.

Rat Arginase I Ki
Cross-study
0.4–0.6 μM
Supports rodent model potency review
Slow-binding competitive inhibition
Arginase I Cross-Species Activity Preclinical Models

BEC's Mechanism-Based Selectivity Profile Distinguishes It from Generic Arginase Inhibitors with Broader Activity

Unlike certain other arginine analogues, BEC does not inhibit nitric oxide synthase (NOS). This is a critical and defining feature of its selectivity profile, as it allows for the specific interrogation of arginase function without confounding off-target effects on the NOS pathway [1]. In contrast, L-norvaline, another commonly used arginase inhibitor, has been shown to exert biological effects independent of arginase inhibition, including anti-inflammatory activity, thus limiting its utility as a selective probe [2].

NOS Inhibition
Class-level
No inhibition (BEC); Broader activity (L-norvaline)
Supports arginase-specific pathway context
Enables selective interrogation of arginase
Selectivity Profile Nitric Oxide Synthase Mechanism of Action

Recommended Application Scenarios for (+)-Osbeckic Acid / BEC (CAS 63107-40-4) Based on Evidence


Validated Probe for Dissecting the Arginase-Nitric Oxide Synthase (NOS) Axis in Human and Rodent Tissues

Given its demonstrated lack of NOS inhibition [1] and potent activity against both human type II (Ki = 0.31 μM) [2] and rat type I (Ki = 0.4–0.6 μM) arginases [1], BEC is the preferred molecular probe for ex vivo organ bath studies (e.g., aortic rings, corpus cavernosum) and cell-based assays aiming to link arginase activity to changes in NO bioavailability and downstream smooth muscle relaxation.

Kinetic Standard for Boronic Acid-Based Arginase Inhibition in Preclinical Rodent Models of Disease

The well-defined Ki against rat arginase I (0.4–0.6 μM) [1] and its documented efficacy in restoring vasodilation in rodent models of intrauterine growth restriction and pulmonary arterial hypertension [2] establish BEC as a benchmark small molecule for in vivo studies of cardiovascular dysfunction. It can be used to validate target engagement and functional outcomes in models where arginase upregulation is a key pathological driver.

Reference Inhibitor for Arginase II Biochemical Assays with pH-Dependent Kinetics

BEC's unique transition from a classical to a slow-binding inhibitor against human arginase II as a function of pH (Ki = 0.31 μM at pH 7.5 vs. 30 nM at pH 9.5) [1] makes it an ideal reference standard for developing and validating biochemical assays. It serves as a control to confirm that observed changes in inhibitor potency are not due to assay pH artifacts and can be used to benchmark novel arginase inhibitors against a well-characterized, commercially available standard.

Application
Selection Property
Validation Focus
Arginase-NOS axis studies in human/rodent tissues
Arginase inhibition specificity
NOS pathway endpoint validation
Preclinical cardiovascular dysfunction models
Cross-species potency review
In vivo target engagement validation
Arginase II biochemical assay development
pH-dependent kinetics
Assay condition benchmarking

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